molecular formula C23H30N2O5 B4961470 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide

1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide

Numéro de catalogue B4961470
Poids moléculaire: 414.5 g/mol
Clé InChI: IJPQGRUSJZIPCB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, or programmed cell death, and is often overexpressed in cancer cells. ABT-199 has shown promise as a targeted therapy for various types of cancer, particularly hematological malignancies.

Mécanisme D'action

1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. By targeting BCL-2, 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide induces cell death in cancer cells with high levels of BCL-2 expression, while sparing normal cells.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide has been shown to induce apoptosis in cancer cells with high levels of BCL-2 expression, leading to tumor regression and improved survival in preclinical and clinical studies. 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

Avantages Et Limitations Des Expériences En Laboratoire

1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide has several advantages as a targeted therapy for cancer. It has shown high selectivity towards cancer cells with high levels of BCL-2 expression, while sparing normal cells. 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide has also shown promising results in clinical trials, with high response rates and durable remissions in patients with relapsed or refractory CLL and AML. However, 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide also has limitations, including the potential for acquired resistance and the need for biomarker testing to identify patients with high levels of BCL-2 expression.

Orientations Futures

There are several future directions for research on 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide. One area of research is the development of biomarkers to identify patients who are most likely to benefit from 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide therapy. Another area of research is the development of combination therapies that enhance the efficacy of 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide, such as immunotherapy or other targeted therapies. Additionally, further research is needed to understand the mechanisms of acquired resistance to 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide and to develop strategies to overcome it.

Méthodes De Synthèse

1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide is synthesized through a multistep process involving several chemical reactions. The starting materials include 3,4-dimethoxybenzaldehyde, 3,4-dimethoxyaniline, and piperidine. The final step involves the coupling of the piperidine derivative with the 3,4-dimethoxybenzyl derivative to form 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide.

Applications De Recherche Scientifique

1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide has been extensively studied in preclinical and clinical trials for its efficacy in treating various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. In preclinical studies, 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide has shown selective toxicity towards cancer cells with high levels of BCL-2 expression, while sparing normal cells. Clinical trials have shown promising results, with high response rates and durable remissions in patients with relapsed or refractory CLL and AML.

Propriétés

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]piperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5/c1-27-19-10-8-16(13-21(19)29-3)15-25-12-6-5-7-18(25)23(26)24-17-9-11-20(28-2)22(14-17)30-4/h8-11,13-14,18H,5-7,12,15H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPQGRUSJZIPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCCCC2C(=O)NC3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)piperidine-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.